1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid
Overview
Description
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a butyl chain, which is further substituted with a phenoxy group containing a methyl and prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles to introduce the desired functional groups . The piperidine ring is then introduced through nucleophilic substitution reactions, where the phenoxy intermediate reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Scientific Research Applications
1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving receptor binding and signal transduction due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine include other piperidine derivatives and phenoxy-substituted compounds. Examples include:
- 1-[4-(4-Methylphenoxy)butyl]piperidine
- 1-[4-(2-Prop-2-enylphenoxy)butyl]piperidine
Uniqueness
The uniqueness of 1-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.C2H2O4/c1-3-9-18-16-17(2)10-11-19(18)21-15-8-7-14-20-12-5-4-6-13-20;3-1(4)2(5)6/h3,10-11,16H,1,4-9,12-15H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZOHYFJAKNWSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCCC2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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